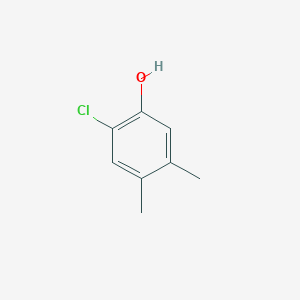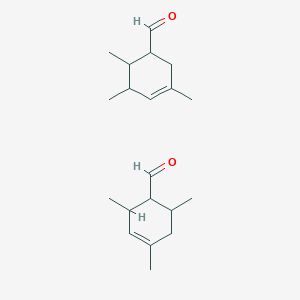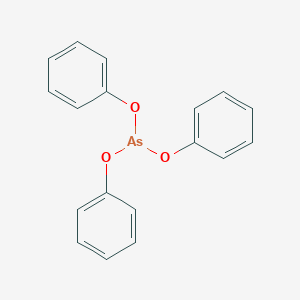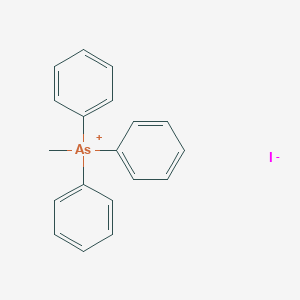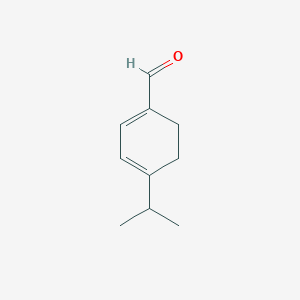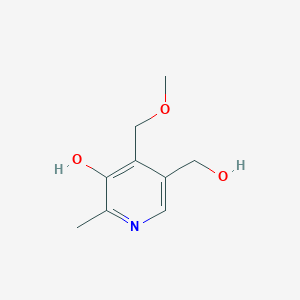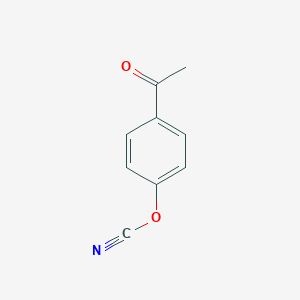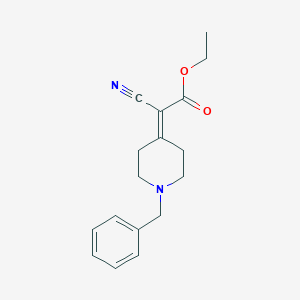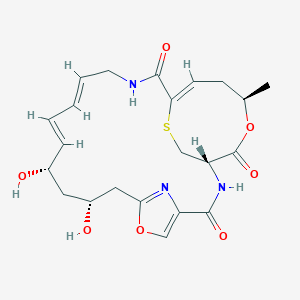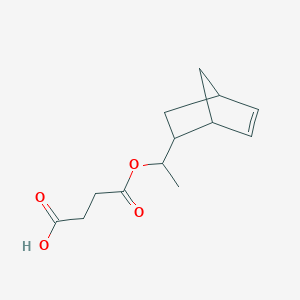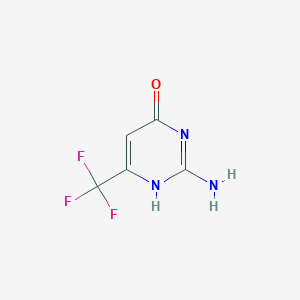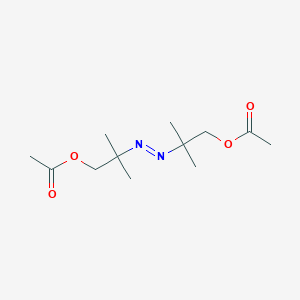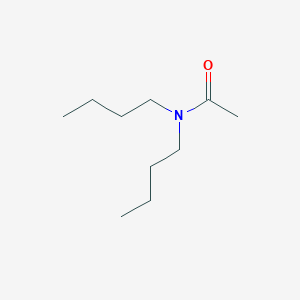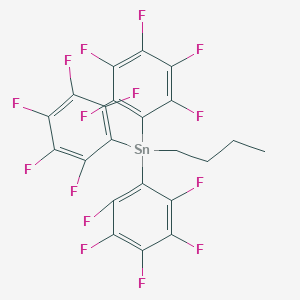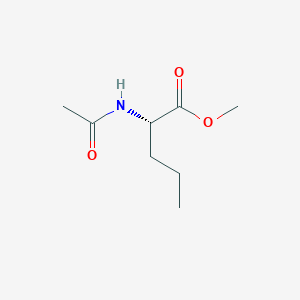
N-Acetylnorvaline methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetylnorvaline methyl ester (ANV) is a compound that has gained interest in the scientific community due to its potential applications in various fields, including pharmaceuticals, agriculture, and food technology. ANV is a derivative of norvaline, which is a non-proteinogenic amino acid that is found in various sources, including legumes, meat, and dairy products. ANV is synthesized by the esterification of norvaline with acetic anhydride and subsequent methylation.
作用机制
The mechanism of action of N-Acetylnorvaline methyl ester is not fully understood, but it is thought to act as an inhibitor of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. N-Acetylnorvaline methyl ester has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
生化和生理效应
N-Acetylnorvaline methyl ester has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial properties. N-Acetylnorvaline methyl ester has been shown to inhibit the production of certain pro-inflammatory cytokines, including interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. N-Acetylnorvaline methyl ester has also been shown to scavenge free radicals, which can contribute to oxidative stress and inflammation. In addition, N-Acetylnorvaline methyl ester has been shown to have antimicrobial properties, which may make it a potential candidate for use as a food preservative.
实验室实验的优点和局限性
One advantage of using N-Acetylnorvaline methyl ester in lab experiments is its relatively low cost and availability. N-Acetylnorvaline methyl ester is a relatively simple compound to synthesize, and it can be readily obtained from commercial sources. However, one limitation of using N-Acetylnorvaline methyl ester in lab experiments is its relatively low solubility in aqueous solutions, which may make it difficult to work with in certain applications. In addition, the mechanism of action of N-Acetylnorvaline methyl ester is not fully understood, which may limit its potential applications in certain fields.
未来方向
There are several potential future directions for research on N-Acetylnorvaline methyl ester. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases, including cancer and cardiovascular diseases. Another area of interest is its potential use as a plant growth regulator, which may have implications for agriculture and food production. Additionally, further research is needed to elucidate the mechanism of action of N-Acetylnorvaline methyl ester and its potential applications in various fields.
合成方法
The synthesis of N-Acetylnorvaline methyl ester involves the esterification of norvaline with acetic anhydride, followed by the methylation of the resulting product with methyl iodide. The reaction is typically carried out in the presence of a base, such as sodium or potassium hydroxide, to facilitate the esterification and methylation reactions. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
科学研究应用
N-Acetylnorvaline methyl ester has been studied for its potential applications in various scientific fields, including pharmaceuticals, agriculture, and food technology. In pharmaceuticals, N-Acetylnorvaline methyl ester has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer and cardiovascular diseases. In agriculture, N-Acetylnorvaline methyl ester has been studied for its potential use as a plant growth regulator, as it has been shown to promote the growth of certain crops. In food technology, N-Acetylnorvaline methyl ester has been studied for its potential use as a food preservative, as it has been shown to have antimicrobial properties.
属性
CAS 编号 |
1492-17-7 |
|---|---|
产品名称 |
N-Acetylnorvaline methyl ester |
分子式 |
C8H15NO3 |
分子量 |
173.21 g/mol |
IUPAC 名称 |
methyl (2S)-2-acetamidopentanoate |
InChI |
InChI=1S/C8H15NO3/c1-4-5-7(8(11)12-3)9-6(2)10/h7H,4-5H2,1-3H3,(H,9,10)/t7-/m0/s1 |
InChI 键 |
MINSERPDAGICNH-ZETCQYMHSA-N |
手性 SMILES |
CCC[C@@H](C(=O)OC)NC(=O)C |
SMILES |
CCCC(C(=O)OC)NC(=O)C |
规范 SMILES |
CCCC(C(=O)OC)NC(=O)C |
其他 CAS 编号 |
1492-17-7 |
同义词 |
N-acetyl-L-norvaline methyl ester N-acetylnorvaline methyl este |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



